1,3-Propanedione, 1-(4-methyl-2-pyridinyl)-3-(3-(phenylmethyl)phenyl)-

HIV integrase Diketo acid inhibitor 3'-Processing

1,3-Propanedione, 1-(4-methyl-2-pyridinyl)-3-(3-(phenylmethyl)phenyl)- (CAS 317332-83-5), also known as 1,3-Diketone A, is a synthetic 1,3-diphenyl-1,3-propanedione derivative and a structural analog of curcumin. It belongs to a broader class of diketo acids explored as HIV-1 integrase strand transfer inhibitors (INSTIs).

Molecular Formula C22H19NO2
Molecular Weight 329.4 g/mol
CAS No. 317332-83-5
Cat. No. B12684399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Propanedione, 1-(4-methyl-2-pyridinyl)-3-(3-(phenylmethyl)phenyl)-
CAS317332-83-5
Molecular FormulaC22H19NO2
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C(=O)CC(=O)C2=CC=CC(=C2)CC3=CC=CC=C3
InChIInChI=1S/C22H19NO2/c1-16-10-11-23-20(12-16)22(25)15-21(24)19-9-5-8-18(14-19)13-17-6-3-2-4-7-17/h2-12,14H,13,15H2,1H3
InChIKeyFQCWXXQNGKKETK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Propanedione, 1-(4-methyl-2-pyridinyl)-3-(3-(phenylmethyl)phenyl)- (CAS 317332-83-5): A Curcumin-Derived HIV Integrase Inhibitor Lead


1,3-Propanedione, 1-(4-methyl-2-pyridinyl)-3-(3-(phenylmethyl)phenyl)- (CAS 317332-83-5), also known as 1,3-Diketone A, is a synthetic 1,3-diphenyl-1,3-propanedione derivative and a structural analog of curcumin [1]. It belongs to a broader class of diketo acids explored as HIV-1 integrase strand transfer inhibitors (INSTIs) [2]. The compound is specifically disclosed in patent US20030229079A1, which claims its use for inhibiting HIV integrase and treating HIV/AIDS [2]. Its molecular formula is C22H19NO2, with a molecular weight of 329.39 g/mol and a computed LogP of 4.7, indicating significant lipophilicity [1].

Procurement Risk for CAS 317332-83-5: Why a Curcumin Analog Cannot Substitute for a Validated INSTI


Generic substitution within the diketo acid class is not feasible for antiviral applications because HIV integrase inhibition is exquisitely sensitive to the diketo pharmacophore and the specific aryl substitutions. The target compound's 4-methyl-2-pyridinyl and 3-benzylphenyl motifs dictate its metal-chelating geometry and interaction with the integrase active site [1]. While the patent claims broad activity for the series, the specific compound CAS 317332-83-5 has shown only micromolar biochemical inhibition of integrase (IC50 ~20,000 nM) and was explicitly reported as 'Not active' in a cell-based HIV-1 antiviral assay [2]. Therefore, procuring a different analog with unverified substitution patterns carries a high risk of obtaining a compound with no relevant biological activity, making sourcing the precise CAS number critical for reproducibility of the original patent data.

Quantitative Differentiation Evidence for 1,3-Propanedione, 1-(4-methyl-2-pyridinyl)-3-(3-(phenylmethyl)phenyl)- (CAS 317332-83-5)


HIV-1 Integrase 3'-Processing Inhibition: Weak Biochemical Activity

The target compound inhibited recombinant HIV-1 integrase 3'-processing activity with an IC50 of 20,000 nM in a biochemical assay using a 32P-labeled 21-mer oligonucleotide substrate [1]. This value is at the micromolar threshold, representing weak inhibition compared to optimized diketo acid leads like L-731,988 and Raltegravir, which typically exhibit IC50 values in the low nanomolar range for strand transfer [2]. No direct head-to-head comparison with a close structural analog under identical conditions is available in the public domain. This evidence is classified as 'Class-level inference' because the IC50 value is for the target compound, but the comparator potency range is derived from the broader INSTI literature and not from a side-by-side experiment.

HIV integrase Diketo acid inhibitor 3'-Processing

HIV-1 Integrase Strand Transfer Activity: Equivalent Weak Inhibition

In the same BindingDB entry, the compound also showed an IC50 of 20,000 nM for inhibition of HIV-1 integrase strand transfer activity [1]. This confirms that the compound inhibits both catalytic steps of integrase with similarly low potency. In contrast, advanced INSTIs like Raltegravir exhibit strand transfer IC50 values between 2 and 10 nM [2]. This divergence of over 2,000-fold in potency underlines the compound's status as an unoptimized lead. This is a 'Cross-study comparable' inference, as the target data comes from a standardized biochemical assay format that has been widely used to benchmark INSTIs.

HIV integrase Strand transfer inhibitor Biochemical assay

Antiviral Activity in Cell Culture: Confirmed Lack of Efficacy

A functional assay registered in the Aladdin Scientific database (ALA691765) explicitly reports that CAS 317332-83-5 was 'Not active' when tested for antiviral activity against HIV-1 . This result is consistent with its weak biochemical IC50 and indicates that the compound cannot inhibit viral replication in a cellular context. This is a 'Direct head-to-head comparison' only in the sense that the compound was tested against a viral control; it is not a comparison with a structurally similar analog. However, the binary 'Not active' result provides a definitive differentiation from active INSTIs, which typically show EC50 values in the low nanomolar range in similar cell-based assays [1].

HIV-1 antiviral assay Cell-based activity Functional assay

Physicochemical Profile: High LogP and Low Solubility as Key Differentiators for Curcumin Analogs

The computed LogP for CAS 317332-83-5 is 4.7, which is characteristic of the lipophilic diarylheptanoid scaffold inherited from curcumin (LogP ~3.0-3.2) [1][2]. This elevated lipophilicity, compared to the more polar optimized INSTIs like Dolutegravir (LogP ~1.4), implies significantly lower aqueous solubility and higher plasma protein binding [3]. No experimental solubility data for this specific compound are available in the public domain, but the class-level inference from the curcumin scaffold and diketo acids is strong: this compound will require formulation with solubilizers (e.g., DMSO, cyclodextrins) for in vitro assays and is incompatible with direct aqueous dosing without a carrier. This is a 'Class-level inference' based on computed properties and the known behavior of the curcuminoid class.

Physicochemical properties Lipophilicity Solubility

Validated Use Cases for Procuring 1,3-Propanedione, 1-(4-methyl-2-pyridinyl)-3-(3-(phenylmethyl)phenyl)- (CAS 317332-83-5)


Negative Control for HIV-1 Integrase Biochemical Assays

Given its weak but measurable IC50 of 20,000 nM for both 3'-processing and strand transfer activity [1], CAS 317332-83-5 is optimally employed as a weakly active reference compound or negative control in HIV-1 integrase biochemical screens. Its inactivity in cell-based antiviral assays further validates its use as a baseline control to define the noise floor of an assay. Procure this compound when setting up a new INSTI screening cascade to establish the dynamic range between truly inactive compounds and potent nanomolar leads.

Structural Biology Tool for Ligand-Integrase Co-Crystallography

The distinct 4-methyl-2-pyridinyl and 3-benzylphenyl substitution pattern of this compound provides a unique metal-chelating geometry that can be exploited in co-crystallography studies of HIV-1 integrase [1]. The compound's weak affinity (Kd estimated from IC50) means it will likely dissociate readily, which is advantageous for fragment-based drug design (FBDD) approaches where a low-affinity starting point is desired. Procure this compound to probe the allosteric binding site of integrase that accommodates the benzyl moiety, which is distinct from the core chelation site targeted by most INSTIs.

Curcumin Analog Library Expansion for SAR Studies

As a synthetic derivative of curcumin, this compound represents a specific substitution pattern that can be used to expand SAR libraries aimed at improving the metabolic stability and target selectivity of curcuminoids [1]. The 3-benzyl substitution on the phenyl ring is a key structural feature that distinguishes it from the parent curcumin (which has 4-hydroxy-3-methoxy substitutions). Procure this compound as a reference for diarylheptanoid library design, particularly for programs exploring anti-inflammatory or anticancer mechanisms where curcumin's promiscuity is a liability and specific structural modifications are being mapped.

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